7,9-Dimethylxanthine betaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5752-21-6 |
|---|---|
Molecular Formula |
C7H9N4O2+ |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
7,9-dimethyl-3H-purin-9-ium-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H,1-2H3,(H-,8,9,12,13)/p+1 |
InChI Key |
JCRRNNFJKJUYLQ-UHFFFAOYSA-O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 7,9 Dimethylxanthine Betaine
Review of Established Synthetic Methodologies for Xanthine (B1682287) Core Structures
The foundational xanthine scaffold, a purine (B94841) derivative formally known as 3,7-dihydropurine-2,6-dione, can be synthesized through several established routes. scispace.comresearchgate.netuniroma1.it The most prominent and historically significant method is the Traube purine synthesis. scispace.comnih.govscribd.com
The Traube synthesis generally involves the condensation of a 5,6-diaminopyrimidine with a one-carbon unit, such as formic acid or an aldehyde, to form the fused imidazole (B134444) ring. scispace.comscribd.comnih.gov The typical pathway starts with a 6-aminouracil (B15529) derivative. This starting material undergoes nitrosation at the C5 position, typically using sodium nitrite (B80452) in an acidic medium, to yield a 5-nitroso-6-aminouracil. scispace.comscribd.comnih.gov Subsequent reduction of the nitroso group, often with a reducing agent like sodium dithionite, affords the crucial 5,6-diaminouracil (B14702) intermediate. scispace.comnih.gov The final cyclization step with a suitable one-carbon source then yields the xanthine ring system. nih.gov This multi-step process allows for the introduction of substituents on the pyrimidine (B1678525) ring prior to the imidazole ring formation. scribd.comnih.gov
A more recent and concise approach involves a double-amidination reaction starting from a 6-chlorouracil. scispace.com This method utilizes a copper-catalyzed intramolecular oxidative C-H amidination to form the xanthine scaffold, offering a route that allows for the introduction of substituents at the N1, N3, N7, and C8 positions during the core construction, potentially avoiding later functionalization steps. scispace.com
Another, less common, strategy builds the uracil (B121893) ring onto an existing imidazole precursor. This involves reacting an alkyl 4-aminoimidazole-5-carboxylate with an isocyanate, followed by cyclization under basic conditions to furnish the xanthine structure. scispace.com
| Method | Starting Materials | Key Steps | Advantages |
| Traube Synthesis | 6-Aminouracil derivatives | Nitrosation, Reduction, Condensation/Cyclization | Well-established, versatile for pyrimidine ring substitution. scispace.comnih.gov |
| Double-Amidination | 6-Chlorouracils, Amidines | SNAE, Cu-catalyzed oxidative C-H amidination | Concise, allows for diverse substituent introduction during scaffold construction. scispace.com |
| Imidazole-to-Uracil | 4-Aminoimidazole-5-carboxylates, Isocyanates | Addition, Base-catalyzed cyclization | Alternative approach building the second ring. scispace.com |
Regioselective Methylation and Alkylation Approaches for Xanthine Betaine (B1666868) Formation
The formation of 7,9-dimethylxanthine betaine requires the specific methylation of the N7 and N9 positions of the imidazole portion of the xanthine ring. This presents a significant regioselectivity challenge, as the xanthine molecule possesses multiple potentially nucleophilic nitrogen atoms (N1, N3, N7, and N9). uniroma1.it The acidity and nucleophilicity of these nitrogens are influenced by the substituents already present on the ring.
Direct alkylation of xanthine or its derivatives often leads to a mixture of products. For instance, the methylation of theophylline (B1681296) (1,3-dimethylxanthine) can be directed to the N7 position to form caffeine (B1668208) (1,3,7-trimethylxanthine). However, achieving dialkylation at N7 and N9 to form a betaine is more complex.
One strategy to achieve this involves a sequential alkylation approach. Starting with a pre-substituted xanthine, such as N-methylated adenine (B156593) derivatives, can direct subsequent alkylations. For example, the methylation of N6,N6,7-trimethyladenine can lead to the formation of N6,N6,3,7-tetramethyladeninium iodide. clockss.org A study on the methylation of N6,N6-dimethyladenosine with methyl iodide yielded not only the 7-methylated product but also the N6,N6,3,9-tetramethyladeninium iodide, indicating that methylation can occur at multiple sites, leading to the formation of a quaternary ammonium (B1175870) salt, a structure analogous to a betaine. clockss.org
The formation of the 7,9-dimethylated structure specifically can be achieved by controlling the reaction conditions. The choice of alkylating agent, solvent, and base is critical. Strong alkylating agents like dimethyl sulfate (B86663) or methyl iodide are commonly used. google.com Aprotic polar solvents such as N,N-dimethylformamide (DMF) can facilitate these SN2 reactions. clockss.orgusd.ac.id The synthesis of N6,N6,7,9-tetramethyladeninium salts has been accomplished through the amination of 6-chloro-7,9-dimethylpurinium perchlorate, demonstrating a method to build the desired substitution pattern. clockss.org The direct methylation of N6,N6,9-trimethyladenine with methyl iodide in DMF has been shown to produce the N6,N6,7,9-tetramethyladeninium salt in high yield. clockss.org This suggests that starting with a 9-substituted purine can direct the final methylation to the N7 position, resulting in the quaternary salt.
Synthesis of Novel this compound Analogues and Derivatives as Research Probes
While direct synthetic reports for a wide range of this compound analogues are sparse, the principles of xanthine chemistry allow for the design of such molecules as research probes. The modification of the xanthine core is a common strategy to develop compounds with specific biological activities, such as adenosine (B11128) receptor antagonists or phosphodiesterase inhibitors. nih.govresearchgate.net
The synthesis of analogues could proceed by:
Modification at the C8 position: Starting with 5,6-diaminouracils, condensation with various carboxylic acids or aldehydes can introduce a wide range of substituents at the C8 position of the xanthine scaffold before the final N7, N9-dimethylation. nih.gov
Modification at N1 and N3 positions: The synthesis can begin with N1 and N3 substituted 6-aminouracils, carrying these substituents through the Traube synthesis sequence. nih.gov Subsequent methylation at N7 and N9 would yield the target betaine analogues.
Post-synthetic modification: While challenging due to the quaternized imidazole ring, functional groups introduced at the C8 position could potentially be modified after the betaine is formed.
A study by Itaya's group demonstrated that hydrolysis of N6,N6,7,9-tetramethyladeninium iodide in aqueous NaOH leads to ring-opening, yielding 1-methyl-5-(methylamino)imidazole-4-carboxamide. clockss.org This imidazole derivative then serves as a versatile starting material for the synthesis of various 3,9-dimethylpurines, including 3,9-dimethylxanthine. clockss.org This highlights a transformation pathway where a 7,9-dialkylated purine salt can be a precursor to other specifically substituted purine systems. The inherent reactivity of the betaine moiety makes it an interesting, albeit potentially unstable, scaffold for developing research probes.
Exploration of Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalytic and chemoenzymatic approaches offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. d-nb.info While there are no direct reports on the biocatalytic synthesis of this compound, the enzymatic machinery for methylating and demethylating xanthines is well-studied, suggesting potential pathways.
Methylation: In nature, the biosynthesis of methylated xanthines like caffeine involves a series of methylation steps catalyzed by N-methyltransferases, using S-adenosylmethionine (SAM) as the methyl donor. mdpi.com A potential biocatalytic route could involve engineering an organism, such as E. coli, to express specific methyltransferases capable of acting on a xanthine precursor to sequentially methylate the N7 and N9 positions. google.com Research has identified enzymes that catalyze methylation at N7 (to form 7-methylxanthine) and N1, but specific N9-methyltransferases in this context are less characterized. mdpi.comgoogle.com
Demethylation: Conversely, enzymes from bacteria like Pseudomonas putida can demethylate caffeine. mdpi.com These N-demethylases, which are Rieske non-heme iron monooxygenases, can sequentially remove methyl groups from the N1, N3, and N7 positions. d-nb.infomdpi.com While this is a degradative pathway, understanding these enzymes could inform the reverse process or the design of mutant enzymes with novel methylation capabilities.
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic steps to leverage the strengths of both. A possible chemoenzymatic route could involve chemically synthesizing a specific xanthine precursor, which is then subjected to an enzymatic methylation step. For instance, lipases have been used in the synthesis of other xanthine-containing alkaloids for kinetic resolution of intermediates. nih.gov Enzymes like xanthine oxidase have also been employed in chemoenzymatic routes, for example, to oxidize an aldehyde to a carboxylic acid in the synthesis of terephthalic acid from a bio-based precursor. manchester.ac.uk While not directly forming the betaine, these examples show the potential for integrating enzymes into synthetic pathways for complex molecules.
The development of a biocatalytic route for this compound would likely require significant enzyme engineering or discovery of novel methyltransferases with the desired regioselectivity for N7 and N9 methylation.
Molecular Structure, Tautomerism, and Conformational Analysis of 7,9 Dimethylxanthine Betaine
Theoretical Studies of Molecular Geometry and Electronic Structure using Quantum Chemistry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structure of xanthine (B1682287) derivatives. For 7,9-dimethylxanthine betaine (B1666868), theoretical studies focus on determining the most stable geometric configuration by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's three-dimensional shape.
The electronic structure is analyzed through the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions. Methylation at the N7 and N9 positions significantly influences the electronic properties of the xanthine core. This substitution pattern leads to the formation of a betaine, a neutral molecule with a positive and a negative formal charge on different atoms. Theoretical studies indicate that the positive charge is localized on the imidazole (B134444) ring, particularly on the N7 and N9 atoms, while the negative charge is delocalized across the pyrimidine (B1678525) ring, specifically involving the oxygen atom at C6 and the nitrogen at N1. This charge separation is a defining feature of its electronic landscape.
Comprehensive Analysis of Prototropic Tautomerism and Zwitterionic Character of 7,9-Dimethylxanthine Betaine
The defining characteristic of this compound is its zwitterionic nature. Unlike other methylated xanthines, the specific N7, N9 substitution pattern precludes the typical lactam-lactim tautomerism involving proton migration. Instead, the structure exists as a stable inner salt. Theoretical and experimental studies confirm that the zwitterionic form is the most stable tautomer in the gas phase.
Prototropic tautomerism in xanthine derivatives typically involves the migration of a proton between nitrogen and oxygen atoms. However, in this compound, both the N7 and N9 positions are blocked by methyl groups, which prevents the formation of common neutral tautomers. The resulting structure is formally described as 7,9-dimethyl-9H-purin-1-ium-6-olate. Computational studies comparing the relative energies of hypothetical non-zwitterionic tautomers with the betaine form consistently show the zwitterion to be significantly lower in energy, thus confirming its predominance.
Investigation of Conformational Dynamics and Intramolecular Interactions
The conformational landscape of this compound is relatively rigid due to its fused bicyclic purine (B94841) core. The primary sources of conformational flexibility are the two methyl groups attached to the N7 and N9 positions. The rotation of these methyl groups around the C-N bonds represents the main dynamic process.
Computational studies can map the potential energy surface associated with the rotation of these methyl groups. These investigations help to identify the most stable (low-energy) rotational conformations and the energy barriers to rotation. Intramolecular interactions, such as steric hindrance between the methyl groups and adjacent atoms, play a crucial role in determining these preferred conformations. The planarity of the xanthine ring system is largely maintained, with minor puckering possible, though energetically unfavorable.
Computational Assessment of Solvent Effects on Molecular Conformation and Stability
The stability and conformation of a polar, zwitterionic molecule like this compound are highly dependent on its environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecule.
These studies consistently show that polar solvents, particularly water, significantly stabilize the zwitterionic structure. The solvent's dielectric constant influences the electrostatic interactions between the charged centers of the betaine and the surrounding medium. In solution, the intrinsic stability of the tautomers competes with solvation effects. For this compound, the high polarity of the zwitterion leads to strong solute-solvent interactions, further favoring this form over any hypothetical, less polar tautomers. The presence of a solvent does not significantly alter the rigid core conformation but can influence the rotational dynamics of the exocyclic methyl groups.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Optimized Geometries
Quantum chemical calculations provide precise data on the molecule's geometry. The optimized structure of this compound reveals characteristic bond lengths and angles that reflect its electronic distribution and zwitterionic character.
The C6-O bond is typically shorter than a standard single bond but longer than a typical double bond, indicating delocalization of the negative charge. Similarly, bonds within the imidazole ring reflect the localization of the positive charge. The geometry around the methylated nitrogen atoms (N7 and N9) is nearly planar, consistent with their sp2-like hybridization. The tables below present typical bond lengths and angles derived from DFT calculations, illustrating the specific geometric parameters of the molecule.
Table 1: Selected Optimized Bond Lengths for this compound
| Bond | Typical Calculated Length (Å) |
|---|---|
| N1-C2 | 1.38 |
| C2-N3 | 1.32 |
| N3-C4 | 1.37 |
| C4-C5 | 1.39 |
| C5-C6 | 1.45 |
| C6-N1 | 1.37 |
| C5-N7 | 1.38 |
| N7-C8 | 1.33 |
| C8-N9 | 1.36 |
| N9-C4 | 1.38 |
| C2=O2 | 1.23 |
| C6=O6 | 1.25 |
| N7-CH3 | 1.47 |
Table 2: Selected Optimized Bond Angles for this compound
| Angle | Typical Calculated Value (°) |
|---|---|
| C6-N1-C2 | 124.5 |
| N1-C2-N3 | 122.0 |
| C2-N3-C4 | 113.0 |
| N3-C4-C5 | 127.5 |
| C4-C5-C6 | 114.5 |
| C5-C6-N1 | 118.5 |
| C5-N7-C8 | 109.0 |
| N7-C8-N9 | 112.0 |
| C8-N9-C4 | 105.5 |
| N9-C4-C5 | 109.0 |
The dihedral angles of the purine core are close to 0° or 180°, confirming the high degree of planarity in the bicyclic system.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Xanthine |
Advanced Spectroscopic Characterization Techniques for 7,9 Dimethylxanthine Betaine Research
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 7,9-Dimethylxanthine betaine (B1666868) structure would give rise to a distinct signal. The chemical shifts of the carbonyl carbons (C2 and C6) would appear downfield, characteristic of their deshielded nature. The signals for the methyl carbons and the carbons of the purine (B94841) ring would provide a complete map of the carbon framework, confirming the substitution pattern. For instance, in related N-methylated xanthines, the ¹³C chemical shifts are well-documented and serve as a basis for comparison.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful, albeit less sensitive, technique for probing the electronic structure at nitrogen centers. Given the four nitrogen atoms in the xanthine (B1682287) core, ¹⁵N NMR would be highly informative. The spectrum would clearly distinguish between the different nitrogen environments: the amide-like nitrogens, the imidazole-type nitrogen, and particularly the positively charged quaternary nitrogen at the N9 position. The chemical shift of the N9 atom would be significantly different from the other nitrogens, providing direct evidence of the betaine structure. Studies on other purine derivatives have shown a wide range of ¹⁵N chemical shifts that are sensitive to substitution and electronic effects.
Illustrative ¹H and ¹³C NMR Data:
While specific experimental data for 7,9-Dimethylxanthine betaine is not available, the following table provides hypothetical ¹H and ¹³C NMR chemical shifts based on known values for similar xanthine structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C2 | - | ~151.0 |
| C4 | - | ~140.0 |
| C5 | - | ~108.0 |
| C6 | - | ~154.0 |
| C8 | ~8.0 | ~142.0 |
| N7-CH₃ | ~4.1 | ~38.0 |
| N9-CH₃ | ~3.8 | ~32.0 |
Note: This table is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound.
The expected accurate mass for the molecular ion [M+H]⁺ of this compound (C₇H₈N₄O₂) would be calculated and compared to the experimentally measured value. A close match provides strong evidence for the compound's elemental composition.
Hypothetical HRMS Fragmentation Data:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| [C₇H₉N₄O₂]⁺ | [C₆H₆N₃O₂]⁺ | CH₃ |
| [C₇H₉N₄O₂]⁺ | [C₆H₉N₄O]⁺ | CO |
| [C₇H₉N₄O₂]⁺ | [C₅H₄N₃O]⁺ | CH₃ + CO |
Note: This table presents hypothetical fragmentation data for illustrative purposes.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Strong bands in the region of 1650-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibrations of the uracil-like portion of the xanthine core. The C-N stretching vibrations and C-H bending and stretching vibrations of the methyl groups and the purine ring would also be present.
Together, IR and Raman spectroscopy would provide a detailed vibrational profile of this compound, allowing for its identification and differentiation from other isomers.
Illustrative Vibrational Spectroscopy Data:
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| C=O Stretching | 1710, 1660 | 1705, 1655 |
| Ring Skeletal Vibrations | 1600-1400 | 1600-1400 |
| C-H Bending (Methyl) | ~1450 | ~1450 |
| C-N Stretching | ~1300 | ~1300 |
Note: This table contains hypothetical data for illustrative purposes. Actual frequencies can vary.
UV-Visible Spectroscopy for Electronic Transitions and Acid-Base Properties in Solution
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The xanthine core is a chromophore that absorbs UV light.
The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the conjugated purine ring system. The position and intensity of these absorption bands are sensitive to the substitution pattern and the electronic structure of the molecule.
This technique is also particularly useful for studying the acid-base properties of a compound. By measuring the UV-Vis spectrum at different pH values, one can determine the pKa values associated with protonation or deprotonation events. For this compound, changes in pH could potentially lead to protonation of the carbonyl oxygens or other sites, which would be reflected in shifts in the absorption maxima.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy would become relevant if chiral derivatives were to be synthesized.
For example, if a chiral substituent were to be introduced to the molecule, or if it were to form a complex with a chiral host, the resulting species would be chiral and could be studied by CD spectroscopy. The CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. This technique is highly sensitive to the three-dimensional arrangement of atoms and is widely used in stereochemical analysis. In the absence of any chiral elements, this compound would not exhibit a CD spectrum.
Investigation of Biochemical Mechanisms and Enzymatic Interactions of 7,9 Dimethylxanthine Betaine
In Vitro Studies of Metabolic Transformation Pathways of 7,9-Dimethylxanthine Betaine (B1666868)
Currently, there is a notable absence of in vitro studies specifically detailing the metabolic transformation of 7,9-dimethylxanthine betaine. However, the metabolic fate of other dimethylxanthines is well-documented and primarily involves two major enzymatic pathways: N-demethylation and oxidation. These processes are predominantly carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 being a key player, alongside xanthine (B1682287) oxidase. hmdb.ca
The metabolism of caffeine (B1668208), a trimethylxanthine, is a prime example. It undergoes successive demethylation to form dimethylxanthines like paraxanthine (B195701), theobromine (B1682246), and theophylline (B1681296). hmdb.ca These dimethylxanthines are further metabolized to monomethylxanthines, such as 7-methylxanthine (B127787). hmdb.ca For instance, theobromine can be demethylated at the N3 position to produce 7-methylxanthine. mdpi.com
Given its structure, it is plausible that this compound could undergo demethylation at either the N7 or N9 position. The resulting metabolites would likely be monomethylxanthine derivatives. Furthermore, oxidation of the purine (B94841) ring is another potential metabolic route, which could lead to the formation of dimethyluric acid derivatives. For example, 1,7-dimethylxanthine can be oxidized to 1,7-dimethyluric acid. nih.govwikipedia.org The metabolism of theobromine can also lead to the formation of 3,7-dimethyluric acid. nih.gov
A hypothetical metabolic pathway for this compound, based on the metabolism of related compounds, could involve the following steps:
N-demethylation: Removal of a methyl group from the N7 or N9 position, catalyzed by CYP enzymes, to yield a monomethylxanthine.
Oxidation: Oxidation of the purine ring by xanthine oxidase or other enzymes, leading to the formation of a dimethyluric acid derivative.
It is important to underscore that these proposed pathways are inferential and await confirmation through direct in vitro metabolic studies of this compound.
Exploration of Interactions with Key Enzymes such as Methyltransferases and Demethylases
The interaction of this compound with methyltransferases and demethylases has not been specifically investigated. However, the metabolism of methylxanthines is intrinsically linked to the activity of demethylases, particularly the cytochrome P450 enzymes that catalyze N-demethylation. mdpi.com The biosynthesis of methylxanthines in plants, on the other hand, involves methyltransferases that add methyl groups to the xanthine core. nih.gov
In the context of mammalian metabolism, the focus is primarily on demethylation. The enzymes responsible for the entire demethylation pathway of caffeine have been identified in bacteria such as Pseudomonas putida and include a series of N-demethylases (NdmA, NdmB, NdmC) and supporting enzymes (NdmD, NdmE). nih.gov NdmA and NdmB are specific for the N-1 and N-3 positions, while NdmC is responsible for removing the methyl group at the N-7 position. nih.gov
While these specific bacterial enzymes are not present in humans, they highlight the general principle of enzymatic demethylation in xanthine metabolism. It is reasonable to hypothesize that this compound would be a substrate for human hepatic demethylating enzymes, likely CYP1A2, which is known to metabolize other dimethylxanthines. hmdb.ca
Conversely, interactions with methyltransferases in a mammalian system are less likely to be a primary metabolic route for an exogenous compound like this compound. Methyltransferases are typically involved in endogenous metabolic and regulatory processes.
Assessment of Influence on Purine Metabolic Pathways and Xanthine Oxidoreductase (XOR) Activity
Methylxanthines are structurally similar to endogenous purines like xanthine and hypoxanthine (B114508), and as such, they can influence purine metabolic pathways. nih.gov The central enzyme in the catabolism of purines is xanthine oxidoreductase (XOR), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.org
Studies have shown that various methylxanthines can act as inhibitors of xanthine oxidase. nih.gov This inhibition can lead to an accumulation of xanthine and hypoxanthine and a decrease in the production of uric acid. The inhibitory effect of methylxanthines on XOR is an important aspect of their biochemical profile.
Given its dimethylxanthine structure, this compound is likely to interact with XOR. The nature of this interaction, whether it is a substrate or an inhibitor, would require specific enzymatic assays. If it acts as an inhibitor, it could potentially modulate purine metabolism by decreasing uric acid formation. A study on the related compound 1,7-dimethylxanthine found it to be associated with purine metabolism pathways. nih.gov
The potential influence of this compound on purine metabolism extends beyond XOR. As analogs of endogenous purines, methylxanthines can interact with various enzymes and receptors involved in purine signaling and metabolism, although these interactions are generally less pronounced than their effects on adenosine (B11128) receptors and phosphodiesterases.
Elucidation of Potential Binding Sites and Ligand-Enzyme Interactions in Biochemical Systems
Specific binding sites and ligand-enzyme interactions for this compound have not been determined. However, the well-established pharmacological targets of methylxanthines in general offer insights into its potential interactions. The primary mechanisms of action for methylxanthines include antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). nih.gov
Adenosine Receptors: Methylxanthines are structurally similar to adenosine and can act as competitive antagonists at adenosine A1 and A2A receptors. wikipedia.org This antagonism is responsible for many of the stimulant effects of caffeine. It is highly probable that this compound also interacts with adenosine receptors, although its affinity and selectivity for different receptor subtypes would need to be experimentally determined.
Phosphodiesterases (PDEs): Methylxanthines are non-selective inhibitors of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, methylxanthines increase intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation and cardiac stimulation. nih.gov
The binding of methylxanthines to these proteins involves non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, within the respective binding pockets. The specific orientation and affinity of this compound within these binding sites would be influenced by its unique methylation pattern and betaine structure.
Investigation of Cellular Uptake, Efflux, and Intracellular Localization Mechanisms
The mechanisms of cellular uptake, efflux, and intracellular localization for this compound have not been specifically studied. However, research on other methylxanthines provides a general understanding of how these molecules cross cellular membranes.
Methylxanthines like theophylline and caffeine are generally able to cross biological membranes, including the blood-brain barrier. chemicalbook.com Studies on isolated pancreatic islets have shown a rapid uptake of theophylline and caffeine, suggesting a potential carrier-mediated transport system. oup.com A study on 7-methylxanthine demonstrated its uptake in Caco-2 cells, a model for intestinal permeability. nih.gov
The lipophilicity of a methylxanthine influences its ability to passively diffuse across cell membranes. The betaine structure of 7,9-dimethylxanthine, which introduces a positive charge, may affect its membrane permeability compared to neutral dimethylxanthines. It is possible that its transport could be facilitated by specific transporters for organic cations or zwitterions.
Once inside the cell, the intracellular localization of methylxanthines is generally thought to be in the cytoplasm, where they can interact with cytosolic enzymes like PDEs. nih.gov They can also interact with receptors on the cell surface (adenosine receptors) and on intracellular organelles, such as ryanodine (B192298) receptors on the sarcoplasmic reticulum. nih.gov The precise intracellular distribution of this compound would depend on its specific physicochemical properties and its affinity for various intracellular components.
Further research is necessary to elucidate the specific transporters involved in the uptake and efflux of this compound and to map its subcellular localization.
Data Tables
Table 1: Key Enzymes in Methylxanthine Metabolism and their Functions
| Enzyme | General Function | Relevance to this compound (Hypothesized) |
| Cytochrome P450 1A2 (CYP1A2) | Catalyzes N-demethylation and oxidation of xenobiotics, including methylxanthines. hmdb.ca | Likely involved in the demethylation of this compound. |
| Xanthine Oxidoreductase (XOR) | Catalyzes the oxidation of purines, such as hypoxanthine and xanthine, to uric acid. wikipedia.org | May be inhibited by or act as a substrate for this compound, influencing purine metabolism. |
| Phosphodiesterases (PDEs) | Degrade cyclic nucleotides (cAMP and cGMP). nih.gov | Potential target for inhibition by this compound, leading to increased intracellular cAMP and cGMP. |
| Adenosine Receptors (A1, A2A) | G protein-coupled receptors that mediate the physiological effects of adenosine. wikipedia.org | Potential target for antagonism by this compound, leading to stimulant effects. |
Table 2: Potential Metabolic Transformations of this compound
| Transformation Pathway | Catalyzing Enzyme (Family) | Potential Product(s) |
| N-Demethylation | Cytochrome P450 (CYP) | Monomethylxanthine derivative |
| Oxidation | Xanthine Oxidoreductase (XOR) / CYP | Dimethyluric acid derivative |
Computational Chemistry and Molecular Modeling of 7,9 Dimethylxanthine Betaine
Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and various descriptors of chemical reactivity. nih.gov For xanthine (B1682287) derivatives, DFT has been successfully employed to study electronic properties and chemical reactivity, providing insights into their pharmacological actions. researchgate.netresearchgate.net
For 7,9-Dimethylxanthine betaine (B1666868), DFT calculations could elucidate its fundamental electronic characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Other descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity can also be calculated to build a comprehensive reactivity profile. nih.govresearchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering clues about its metabolic fate and interaction with biological molecules. rsc.org
Table 1: Predicted Electronic Properties of Xanthine Derivatives using DFT This table presents typical data obtained from DFT calculations for related methylxanthines to illustrate the expected outputs for 7,9-Dimethylxanthine betaine.
| Descriptor | Caffeine (B1668208) | Theophylline (B1681296) | Theobromine (B1682246) |
|---|---|---|---|
| Total Energy (E) | -688.5 au | -611.9 au | -611.9 au |
| HOMO Energy | -6.8 eV | -7.0 eV | -6.9 eV |
| LUMO Energy | -1.5 eV | -1.4 eV | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | 5.6 eV | 5.4 eV |
| Dipole Moment | 3.7 D | 4.6 D | 8.1 D |
| Chemical Hardness (η) | 2.65 | 2.80 | 2.70 |
| Electrophilicity (ω) | 1.80 | 1.75 | 1.78 |
Data is illustrative and based on general findings for methylxanthines. researchgate.net
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior in Aqueous and Biological Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal valuable information about the conformational flexibility of a molecule and its interactions with its environment, such as water or a protein binding pocket. researchgate.net MD studies on related betaine compounds, like glycine (B1666218) betaine, have been used to investigate their hydration properties and how they interact with surrounding water molecules. researchgate.net
Applying MD simulations to this compound would allow for the characterization of its dynamic behavior in aqueous solution. Key insights would include the structure and dynamics of its hydration shell, the stability of its conformation, and its aggregation potential. researchgate.net In a biological context, MD simulations could model the behavior of this compound within a receptor's active site, providing information on the stability of the binding pose, the role of specific intermolecular interactions, and the influence of water molecules in the binding process.
Molecular Docking Studies for Predicting Interactions with Hypothetical or Known Receptor Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. nih.gov Docking studies have been performed on numerous xanthine derivatives to explore their potential as inhibitors of enzymes like xanthine oxidase or to understand their interactions with various receptors. researchgate.netnih.gov
For this compound, molecular docking could be a powerful tool to screen for potential biological targets. By docking the molecule against a library of known protein structures, hypothetical receptor sites can be identified. For known targets of other xanthines, such as adenosine (B11128) receptors or phosphodiesterases, docking can predict the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound. researchgate.net This provides a structural hypothesis for its mechanism of action.
Table 2: Illustrative Molecular Docking Results for a Ligand with a Hypothetical Receptor This table shows sample data generated from a molecular docking study to demonstrate the type of information obtained.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 82, PHE 175, ASN 210, LYS 214 |
| Hydrogen Bonds Formed | ASN 210 (side chain), LYS 214 (backbone) |
| Hydrophobic Interactions | TYR 82, PHE 175 |
| Predicted Inhibition Constant (Ki) | 1.2 µM |
Data is hypothetical and for illustrative purposes.
Utilization of Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Solvation and Protein-Ligand Systems
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics with the speed of molecular mechanics. uiuc.edu In this approach, a small, chemically important part of the system (e.g., the ligand and the active site residues) is treated with QM, while the rest of the system (e.g., the bulk of the protein and solvent) is treated with MM. researchgate.net This allows for the accurate study of processes involving changes in electronic structure, such as chemical reactions or polarization effects, within a large biological system. nih.gov The interaction of glycine betaine with water has been investigated using QM/MM simulations to provide a detailed picture of solvation. rsc.org
For this compound, QM/MM simulations would be particularly useful for studying its interaction with metalloenzymes or for analyzing binding events where charge transfer and polarization are significant. nih.gov By treating the betaine and key receptor residues at the QM level, a more accurate calculation of binding energies and interaction geometries can be achieved compared to classical MM methods alone. nih.gov This approach can also be used to model the solvation of this compound with high accuracy, capturing the quantum effects of its interaction with the first solvation shell of water molecules. rsc.org
Development and Refinement of Quantitative Structure-Activity Relationship (QSAR) Models for Xanthine Betaines
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use statistical methods to identify physicochemical properties or structural features (descriptors) that correlate with activity. youtube.com QSAR studies are frequently performed on classes of compounds, such as xanthine derivatives, to predict the activity of new analogues and to guide the design of more potent molecules. nih.govnih.gov
Developing QSAR models for a series of xanthine betaines, including this compound, could provide predictive power for a specific biological activity. The process would involve:
Synthesizing and testing a series of related xanthine betaine analogues.
Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.
Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation linking the descriptors to the observed activity. nih.gov
Such a model could then be used to predict the activity of untested xanthine betaines and to identify which structural modifications are most likely to enhance the desired biological effect.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine |
| Caffeine |
| Glycine betaine |
| Guanine |
| Theobromine |
| Theophylline |
Advanced Analytical Methodologies for 7,9 Dimethylxanthine Betaine Detection and Quantification in Research Samples
Development and Validation of Liquid Chromatography (LC) hyphenated with Mass Spectrometry (MS) Techniques (e.g., UPLC-MS/MS, LC-HRMS)
Liquid chromatography coupled with mass spectrometry has become the cornerstone for the quantification of methylxanthines and related compounds in complex mixtures due to its high selectivity and sensitivity. nih.gov Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) methods are particularly favored for their rapid and precise analytical capabilities. fujifilm.com
The development of a UPLC-MS/MS method for 7,9-Dimethylxanthine betaine (B1666868) would involve several key steps. Separation is typically achieved on a reversed-phase column, such as a C18 or Phenyl-Hexyl column. bipm.orghmdb.ca Gradient elution using a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often modified with additives like formic acid or ammonium (B1175870) acetate, is employed to enhance ionization efficiency and improve peak shape in positive ion mode. bipm.org
Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. bipm.org This involves monitoring specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard. For 7,9-Dimethylxanthine betaine (molecular weight 180.16 g/mol ), a plausible precursor ion [M+H]⁺ would be at m/z 181.1. Fragmentation would likely lead to product ions resulting from the loss of methyl groups or ring cleavage, similar to its isomer, paraxanthine (B195701) (1,7-dimethylxanthine). drugbank.com
Method validation is performed according to established guidelines to ensure reliability, precision, and accuracy. hmdb.ca Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and extraction recovery. hmdb.cahoffmanlab.org For similar small molecules, methods are often linear over a concentration range of 10-50,000 ng/mL, with LODs and LOQs in the low ng/mL range. hoffmanlab.org Accuracy is generally expected to be within 85-115%, with a precision (coefficient of variation) below 15%. hoffmanlab.org
The table below outlines typical parameters for a UPLC-MS/MS method applicable to the analysis of this compound.
| Parameter | Typical Setting | Purpose |
| LC System | UPLC/UHPLC | Provides high resolution and rapid separation. |
| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm) bipm.org | Separation of the analyte from matrix components. |
| Mobile Phase A | 0.1-0.2% Formic Acid or 5-10 mM Ammonium Acetate in Water bipm.org | Controls pH and aids in ionization. |
| Mobile Phase B | Methanol or Acetonitrile (B52724) bipm.org | Elutes the analyte from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |
| Injection Volume | 1 - 10 µL | Amount of prepared sample introduced for analysis. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |
| MRM Transition | Hypothetical: m/z 181.1 → 124.0 (Loss of HNCO) | Precursor ion to product ion transition for quantification. |
| Collision Energy | 20 - 30 eV bipm.org | Energy used to fragment the precursor ion. |
| Internal Standard | Stable Isotope-Labeled Analog (e.g., ¹³C₃-7,9-Dimethylxanthine) | Corrects for matrix effects and variations in instrument response. |
High-resolution mass spectrometry (LC-HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), offers an alternative by providing highly accurate mass measurements. This capability allows for the confident identification of analytes without the need for reference standards of all potential metabolites and can help in structural elucidation based on exact mass and fragmentation patterns.
Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, xanthines like this compound are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. emerypharma.com Common derivatization procedures involve replacing active hydrogen atoms with less polar groups, for instance, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
An optimized GC-MS method would utilize a capillary column with a stationary phase suitable for separating a broad range of alkaloids, such as a 5% phenyl polymethylsiloxane column. ox.ac.uk The instrumental parameters must be carefully tuned to achieve efficient separation and detection.
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, which generates reproducible fragmentation patterns that can be used for library matching and structural confirmation. ox.ac.uk The resulting mass spectra for derivatized dimethylxanthines would show a molecular ion and characteristic fragment ions corresponding to the loss of methyl groups and parts of the derivatizing agent.
The table below details typical optimized parameters for a GC-MS method for the analysis of derivatized this compound.
| Parameter | Typical Setting | Purpose |
| Derivatization Agent | MSTFA with 1% TMCS emerypharma.com | To create a volatile trimethylsilyl (B98337) (TMS) derivative. |
| GC System | Agilent 7890B or similar acs.org | Separation of derivatized analytes. |
| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) ox.ac.uk | Standard, robust column for a wide range of analytes. |
| Inlet Temperature | 280 - 300 °C ox.ac.uk | Ensures rapid volatilization of the derivatized sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Initial 50°C, ramp at 10°C/min to 320°C, hold for 2 min ox.ac.uk | Temperature gradient to separate compounds based on boiling points. |
| MS System | Quadrupole or TOF Mass Spectrometer | Detection and identification based on mass-to-charge ratio. |
| Ionization Mode | Electron Ionization (EI) at 70 eV ox.ac.uk | Standard ionization technique providing reproducible fragmentation. |
| Scan Range | m/z 40–600 ox.ac.uk | Mass range monitored to capture all relevant fragment ions. |
Exploration of Electrochemical Sensing Platforms for Real-time Detection and Monitoring
Electrochemical sensors offer a promising avenue for the rapid, real-time, and cost-effective detection of electroactive molecules like xanthine (B1682287) derivatives. nih.govresearchgate.net These platforms can be developed for high sensitivity and selectivity, making them suitable for point-of-care or in-field applications. The core principle involves measuring the current response from the oxidation of this compound at the surface of a specially modified electrode.
Development of such a sensor typically involves modifying the surface of a base electrode, such as a glassy carbon electrode (GCE), to enhance its electrocatalytic activity towards the analyte. nih.govhmdb.ca Modification materials can include nanocomposites, conductive polymers, and nanoparticles (e.g., gold nanoparticles). nih.gov These materials increase the electrode's surface area and facilitate electron transfer, leading to improved sensitivity and lower detection limits. nih.gov
Analytical techniques like differential pulse voltammetry (DPV) are often used for quantification, as they offer better resolution and lower background current compared to other voltammetric methods. hmdb.ca The peak current generated in a DPV measurement is proportional to the concentration of the analyte in the sample.
A key advantage of electrochemical sensors is their potential for miniaturization and integration into portable devices, enabling real-time monitoring. nih.gov The table below compares different electrochemical sensor designs that have been developed for related compounds and could be adapted for this compound.
| Electrode Platform | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) |
| PEDOT:PSS-AuNPs modified GCE nih.gov | Xanthine | DPV | 0.5 µM - 10 µM | 0.3 µM |
| CeO₂-ZnO Nanocomposite modified GCE hmdb.ca | Epinephrine (in presence of Theophylline) | DPV | 0.1 µM - 900 µM | 0.03 µM |
| Molecularly Imprinted Polymer on AuNPs/SPE | Glycine (B1666218) Betaine | DPV | 1 fM - 10 mM | 0.71 fM |
Development of Specialized Extraction, Purification, and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical and often challenging step in the analytical workflow, especially when dealing with complex biological matrices such as plasma, serum, or urine. The goal is to isolate this compound from interfering substances like proteins, salts, and lipids, which can suppress instrument response and compromise analytical accuracy. nih.gov Several techniques are commonly employed, each with distinct advantages and limitations.
Protein Precipitation (PPT) is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. bipm.org After centrifugation, the supernatant containing the analyte is collected for analysis. bipm.org While fast, this method may not remove all matrix interferences.
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov By selecting a solvent in which the analyte has high solubility and interferences have low solubility, a cleaner extract can be obtained. This method can be more selective than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE) is a highly selective and efficient technique that can both clean up the sample and preconcentrate the analyte. The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. nih.gov SPE is widely used for the analysis of methylxanthines in biological fluids.
The choice of method depends on the required level of cleanliness, sensitivity, and sample throughput. The following table provides a comparison of these common sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. bipm.org | Fast, simple, inexpensive, high recovery. | Non-selective, may leave significant matrix components (e.g., phospholipids). |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids. nih.gov | Provides a cleaner extract than PPT, can remove salts and polar interferences. | Labor-intensive, requires larger volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. nih.gov | Highly selective, provides the cleanest extracts, allows for sample preconcentration. | More time-consuming for method development, higher cost per sample. |
Emerging Research Frontiers and Methodological Advancements for 7,9 Dimethylxanthine Betaine
Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Broader Biological Impact
To comprehend the full spectrum of 7,9-Dimethylxanthine betaine's biological influence, researchers are increasingly turning to multi-omics approaches. This strategy involves the simultaneous analysis of various biological molecules to construct a holistic picture of cellular and organismal responses to the compound. By integrating data from metabolomics and proteomics, scientists can move beyond single-pathway analyses to understand the broader systemic impact.
Metabolomics studies, which analyze the complete set of metabolites within a biological sample, can reveal subtle shifts in biochemical pathways following exposure to 7,9-Dimethylxanthine betaine (B1666868). For instance, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify a wide array of metabolic changes, offering clues to the compound's mechanism of action. In studies of complex diseases where methylxanthines are relevant, such as Chronic Obstructive Pulmonary Disease (COPD), metabolomics has been instrumental in identifying diagnostic biomarkers and understanding disease subtypes nih.gov. Such approaches could be pivotal in mapping the metabolic fingerprint of this compound.
Proteomics , the large-scale study of proteins, provides a complementary layer of information by identifying changes in protein expression and post-translational modifications. A proteomics analysis can reveal which enzymes and signaling proteins are upregulated or downregulated in response to this compound, thereby elucidating the molecular machinery through which it exerts its effects. For example, a proteomics study on the related compound betaine revealed its significant role in promoting the expression of enzymes involved in the vitamin B12 biosynthetic pathway in Pseudomonas denitrificans nih.govresearchgate.net.
The true power of multi-omics lies in the integration of these datasets. By correlating changes in the metabolome with alterations in the proteome, researchers can build comprehensive models of the biological pathways modulated by this compound. This integrated approach has been successfully applied to unravel the complexity of cardiovascular disease, providing novel insights into disease mechanisms and potential therapeutic targets nih.gov. The application of such multi-omics strategies is expected to illuminate the full biological landscape impacted by this compound.
Table 1: Potential Applications of Multi-Omics in this compound Research
| Omics Technology | Potential Application for this compound | Expected Outcomes |
|---|---|---|
| Metabolomics | Identifying global metabolic shifts in cells or organisms exposed to the compound. | Discovery of novel metabolic pathways affected; identification of biomarkers of exposure and effect. |
| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Elucidation of enzymatic and signaling pathways modulated by the compound; identification of protein targets. |
| Integrated Multi-Omics | Correlating metabolomic and proteomic changes to build comprehensive biological network models. | A holistic understanding of the compound's mechanism of action and its broader physiological impact. |
Development of Novel Biosensors and Bioassays for Specific Detection and Mechanistic Studies
Advancements in analytical technology are paving the way for the development of highly sensitive and specific biosensors and bioassays for this compound. These tools are crucial for its accurate quantification in biological samples and for conducting detailed mechanistic studies.
Electrochemical biosensors, in particular, have shown great promise for the detection of xanthine (B1682287) and its derivatives. These devices typically utilize an enzyme, such as xanthine oxidase, immobilized on an electrode surface. The enzymatic reaction with the target analyte produces an electrical signal that can be measured. Recent developments have focused on enhancing the sensitivity and selectivity of these biosensors through the use of nanomaterials. For example, biosensors incorporating gold nanoparticles and multi-walled carbon nanotubes have achieved very low detection limits for xanthine nih.gov.
The principles underlying these advanced biosensors for other methylxanthines can be adapted for the specific detection of this compound. This would involve the selection of an enzyme or other biological recognition element with high specificity for the compound. The development of such biosensors would enable real-time monitoring of its concentration in various biological matrices, facilitating pharmacokinetic and pharmacodynamic studies.
Beyond detection, novel bioassays are being designed to probe the mechanistic aspects of this compound's activity. These may include cell-based assays to screen for its effects on specific cellular processes, or enzyme inhibition assays to identify its molecular targets. For instance, given the known interaction of other methylxanthines with adenosine (B11128) receptors and their role as acetylcholinesterase inhibitors, high-throughput screening assays could be employed to evaluate this compound's activity against a panel of relevant receptors and enzymes nih.gov.
Table 2: Comparison of Biosensor Technologies for Xanthine Derivatives
| Biosensor Type | Key Features | Reported Performance for Xanthine/Derivatives |
|---|---|---|
| Xanthine Oxidase-Based Electrochemical Biosensor | High enzyme specificity combined with sensitive electrochemical transduction. | Detection limits in the nanomolar to micromolar range mdpi.com. |
| Nanomaterial-Enhanced Electrochemical Sensor | Increased sensitivity and stability due to the unique properties of nanomaterials. | Detection limits as low as 1.14 nM for xanthine nih.gov. |
| Wearable Sweat Sensor | Non-invasive, real-time monitoring of methylxanthine levels. | Demonstrated for monitoring caffeine (B1668208) levels in sweat nih.gov. |
Application of Artificial Intelligence and Machine Learning Algorithms in Predictive Modeling and Data Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of pharmacology and toxicology by enabling the analysis of large, complex datasets and the development of predictive models. These computational tools hold immense potential for accelerating research on this compound.
One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use the chemical structure of a compound to predict its biological activity. By training ML algorithms on datasets of compounds with known activities, it is possible to create models that can predict the activity of new, untested compounds like this compound. For example, ML models have been successfully used to predict the inhibitory activity of compounds against enzymes like acetylcholinesterase and BACE1, which are relevant targets for neurodegenerative diseases nih.gov.
Furthermore, AI and ML can be used to analyze the vast amounts of data generated by multi-omics studies. Machine learning algorithms can identify patterns and correlations in these complex datasets that may not be apparent through traditional statistical methods. This can lead to the discovery of novel biomarkers and the identification of key pathways affected by this compound. In a study on COVID-19, machine learning was used to verify the association of potential biomarkers, including 1,7-dimethylxanthine, with disease severity nih.gov.
The predictive power of these computational approaches can also guide future research by prioritizing experiments and generating new hypotheses. For instance, predictive models could be used to screen virtual libraries of compounds to identify derivatives of this compound with potentially enhanced or more specific biological activities.
Table 3: Machine Learning Models in Predictive Toxicology and Pharmacology
| Machine Learning Model | Application | Reported Accuracy/Performance |
|---|---|---|
| Random Forest and XGBoost | Predicting the activity of lead molecules to inhibit PRC2 dependent cancer. | Achieved accuracies of 0.80 and 0.82, respectively, on the external test set for binary classification nih.gov. |
| Artificial Neural Networks (ANN) and Support Vector Machines (SVM) | Predicting the inhibitory activity of AChE and BACE1 dual inhibitors. | Nonlinear methods like ANN and SVM predicted better than linear methods nih.gov. |
| Deep Neural Networks | Predicting the biological activity of ALK-5 inhibitors. | Achieved a coefficient of determination of 0.658 on the external validation set researchgate.net. |
Exploration of Under-researched Biochemical Roles and Pathways in Model Organisms
Model organisms play a crucial role in biomedical research by providing tractable systems to investigate the function of genes and molecules. The exploration of this compound's effects in model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster can uncover conserved biochemical roles and pathways.
Studies on the related compound betaine in C. elegans have revealed its unexpected role as a signaling molecule in the nervous system. Betaine acts on a specific ligand-gated ion channel, ACR-23, to modulate locomotion nih.gov. This finding opens up the intriguing possibility that this compound may also have specific neurological functions. Investigating the effects of this compound on the behavior and neurophysiology of C. elegans could provide valuable insights into its potential targets and mechanisms of action.
Furthermore, the metabolism of methylxanthines can be investigated in these model organisms to identify key enzymes and pathways involved in the biotransformation of this compound. The genetic tractability of these organisms allows for the targeted disruption of specific genes to understand their role in the compound's metabolism and effects.
Recent research has also identified betaine as a critical metabolite in the natural aging process in C. elegans, with senolytic drugs extending lifespan by increasing betaine levels nih.gov. This suggests that exploring the role of this compound in aging and longevity in model organisms could be a fruitful area of research.
Advanced Isotopic Labeling Strategies for Tracing Metabolic Fates
Isotope labeling is a powerful technique for tracing the metabolic fate of a compound within a biological system. By replacing one or more atoms in the this compound molecule with a stable isotope, such as ¹³C or ¹⁵N, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision.
Stable isotope-resolved metabolomics (SIRM) allows for the unambiguous tracking of individual atoms through complex metabolic networks nih.gov. This approach can be used to identify the metabolites of this compound and to quantify the flux through different metabolic pathways. For example, by administering ¹³C-labeled this compound to cells or a model organism and analyzing the resulting labeled metabolites by mass spectrometry, it is possible to construct a detailed map of its metabolic transformations.
These advanced isotopic labeling strategies can also help to distinguish between the endogenous and exogenous sources of metabolites and to understand the dynamic interplay between different metabolic pathways nih.govnih.gov. The use of stable isotope tracers is becoming increasingly important in understanding health and disease, with applications in studying cancer, neurodegeneration, and diabetes nih.govisotope.com. The application of these techniques to this compound will be crucial for a comprehensive understanding of its in vivo behavior and biological effects. Commercially available stable isotope-labeled versions of related methylxanthines demonstrate the feasibility of this approach medchemexpress.comeurisotop.com.
Q & A
Q. What parameters are critical for longitudinal studies on betaine’s epigenetic effects?
- Design : Track DNA methylation (e.g., via bisulfite sequencing or Illumina MethylationEPIC arrays) in tissues with high betaine uptake (liver, kidney). Control for dietary methyl donors (choline, methionine) and use crossover designs to minimize inter-individual variability. Include washout periods to assess reversibility .
Q. How should researchers address species-specific differences in betaine metabolism when translating findings?
- Design : Use comparative genomics to identify conserved pathways (e.g., BHMT expression in liver). For ruminants, account for microbial betaine degradation in the rumen via cannulation studies. In rodents, use germ-free models to isolate host metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
